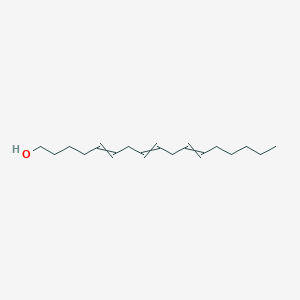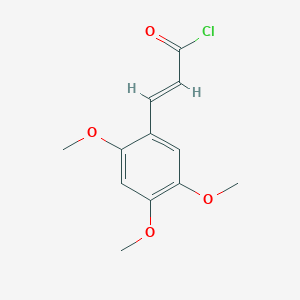![molecular formula C12H15ClO2S B13806779 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid CAS No. 6951-12-8](/img/structure/B13806779.png)
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is an organic compound that features a phenyl ring substituted with a 2-chloroethyl sulfanyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-(chloromethyl)phenyl sulfide and 2-chloroethyl sulfide.
Reaction Conditions: The intermediate compounds undergo a series of reactions, including nucleophilic substitution and esterification, to form the final product. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents.
Industrial Production Methods: Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the sulfanyl group.
3-(4-Methylphenyl)propanoic acid: Similar structure but has a methyl group instead of the chloroethyl sulfanyl group.
3-(4-{[(2-Bromoethyl)sulfanyl]methyl}phenyl)propanoic acid: Similar structure but with a bromoethyl group instead of the chloroethyl group.
Uniqueness
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is unique due to the presence of the chloroethyl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
6951-12-8 |
|---|---|
Formule moléculaire |
C12H15ClO2S |
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
3-[4-(2-chloroethylsulfanylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-7-8-16-9-11-3-1-10(2-4-11)5-6-12(14)15/h1-4H,5-9H2,(H,14,15) |
Clé InChI |
HERXCPLQLPGVGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)O)CSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
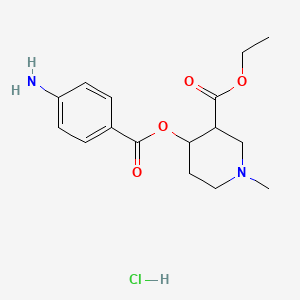
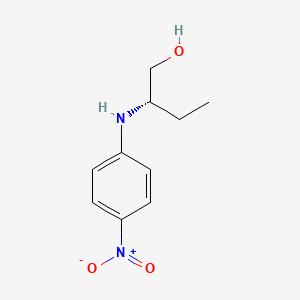
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
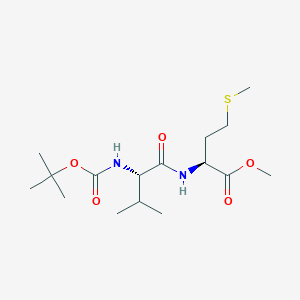
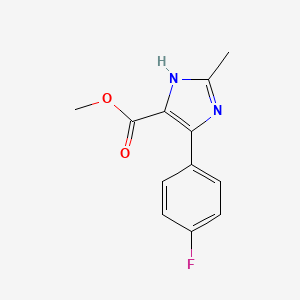
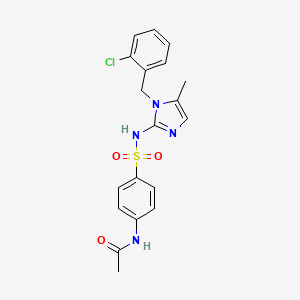
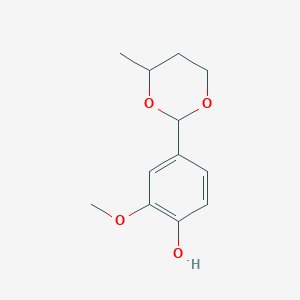
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
